molecular formula C12H14BrNO3S B6641721 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide

4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide

Cat. No. B6641721
M. Wt: 332.22 g/mol
InChI Key: KNKADNDJQQJRMA-GXSJLCMTSA-N
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Description

4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a sulfonamide derivative that has been synthesized using a specific method.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins involved in the inflammatory response and microbial growth. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. It has also been found to have anti-inflammatory and analgesic effects in animal models. The compound has a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is its low toxicity profile. This makes it a safe compound to work with in the laboratory. However, the synthesis of the compound is complex, and the yield can be low under certain conditions. This can make it challenging to obtain sufficient quantities of the compound for further research.

Future Directions

There are several future directions for research on 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide. One area of research could focus on the development of new antibiotics based on this compound. Another area of research could investigate the potential use of this compound in the treatment of inflammatory conditions. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize the synthesis method to improve the yield of the product.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications based on its properties.

Synthesis Methods

The synthesis of 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide involves the reaction of 4-bromo benzenesulfonamide and (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ol in the presence of a base catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields. The compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its anti-inflammatory and analgesic effects, which could make it useful in the treatment of various inflammatory conditions.

properties

IUPAC Name

4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-10-2-5-12(6-3-10)18(16,17)14-11-4-1-9(7-11)8-15/h1-6,9,11,14-15H,7-8H2/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKADNDJQQJRMA-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NS(=O)(=O)C2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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